

Structure-activity relationship of S-substituted 6mercapto-N-phenyl-nicotinamides

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Compound of Interest					
Compound Name:	SX-517				
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An in-depth literature search for "S-substituted 6-mercapto-N-phenyl-nicotinamides" and closely related chemical structures has revealed a significant scarcity of published research specifically detailing the structure-activity relationship (SAR) of this particular class of compounds. This lack of specific data prevents the creation of a comprehensive technical guide focused solely on this molecular scaffold as requested.

However, the broader class of nicotinamide derivatives has been the subject of extensive research, yielding a wealth of information on their diverse biological activities and SAR. As a valuable alternative, this guide will focus on several well-researched subclasses of N-phenyl-nicotinamides and related structures. By examining the SAR of these analogous series, we can infer potential structure-activity trends that may be relevant to the target compounds and provide a solid foundation for future research in this area.

This guide will provide an in-depth analysis of the following related compound classes:

- 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
- N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides
- General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors

For each class, we will present available quantitative data, detail relevant experimental protocols, and visualize key concepts and workflows, adhering to the user's original formatting requirements.



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6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Its modulation presents a key target for the development of novel analgesics. A series of 6-phenylnicotinamide derivatives has been identified as potent TRPV1 antagonists.

Structure-Activity Relationship and Quantitative Data

Optimization of the 6-phenylnicotinamide lead compound focused on modifications of both the biaryl and heteroaryl components. The introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group at the 2-position of the nicotinamide core, along with an N-(2-methylbenzothiazol-5-yl) substituent, resulted in a compound with an excellent overall profile. [1]

Table 1: In Vitro Activity of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

Compound	R1	R2	N-Substituent	IC50 (nM)
Lead Compound	Н	Н	Phenyl	500
Optimized Compound	4-F	2-CH3	2- Methylbenzothia zol-5-yl	10

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

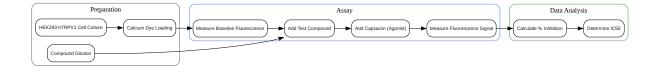
Calcium Imaging Assay for TRPV1 Antagonism:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.
- Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations in assay buffer.



- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
- Assay Procedure:
 - Cells are washed to remove excess dye.
 - Baseline fluorescence is measured.
 - Test compounds are added to the cells and incubated.
 - TRPV1 is activated by adding a known agonist (e.g., capsaicin).
 - Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
- Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Visualization



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Calcium Imaging Assay Workflow for TRPV1 Antagonism.

N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides



Fungal infections in plants pose a significant threat to agriculture. Nicotinamide derivatives have been explored as potential fungicides, with N-(thiophen-2-yl) nicotinamides showing promising activity against various phytopathogenic fungi.

Structure-Activity Relationship and Quantitative Data

A study on N-(thiophen-2-yl) nicotinamide derivatives revealed that substitutions on both the nicotinamide and thiophene rings significantly influence their fungicidal activity. For instance, compound 4f from a synthesized series, which has specific substitutions, exhibited excellent fungicidal activity against cucumber downy mildew (CDM), superior to commercial fungicides.

Table 2: Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (CDM)

Compound	Nicotinamide Substituents	Thiophene Substituents	EC50 (mg/L)
4f	5,6-dichloro, 2-methyl	4-cyano, 3-methyl, 2- ethoxycarbonyl	1.96
Diflumetorim	-	-	21.44
Flumorph	-	-	7.55

Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives.[2]

Experimental Protocols

In Vivo Fungicidal Activity Assay (Cucumber Downy Mildew):

- Plant Cultivation: Cucumber plants are grown to a specific leaf stage in a controlled environment.
- Compound Formulation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations.
- Compound Application: The formulated solutions of the test compounds are sprayed evenly onto the leaves of the cucumber plants.



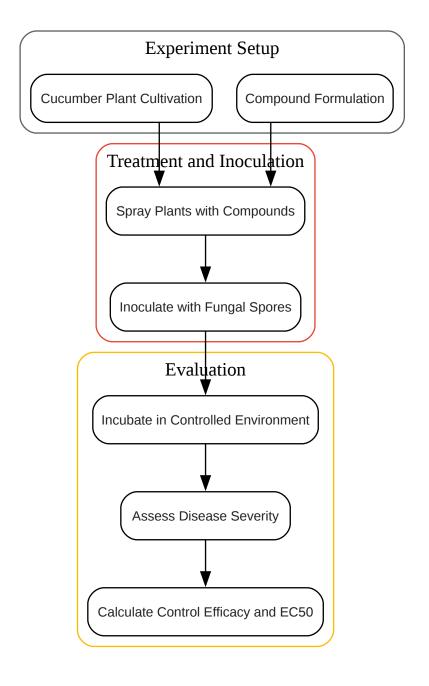




- Inoculation: After the sprayed solutions have dried, the plants are inoculated with a suspension of Pseudoperonospora cubensis sporangia.
- Incubation: The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
- Disease Assessment: After a set incubation period, the percentage of leaf area covered by lesions is assessed visually.
- Data Analysis: The control efficacy of the compounds is calculated relative to the disease severity on untreated control plants. EC50 values are determined from the dose-response data.

Visualization





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In Vivo Fungicidal Assay Workflow.

General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors

N-phenyl nicotinamides have also been identified as a novel class of potent inducers of apoptosis and inhibitors of key kinases involved in cancer progression, such as Kdr (VEGFR2).



Structure-Activity Relationship and Apoptosis Induction

Through high-throughput screening, N-phenyl nicotinamides were identified as inducers of apoptosis. SAR studies led to a significant increase in potency from the initial hit compound to optimized leads. For example, the addition of a methyl group at the 6-position of the nicotinamide ring and modification of the N-phenyl substituent from a 4-methoxy-2-nitro group to a 4-ethoxy-2-nitro group resulted in a 20-fold increase in potency in a caspase activation assay.

Table 3: Apoptosis-Inducing Activity of N-Phenyl Nicotinamide Derivatives in T47D Breast Cancer Cells

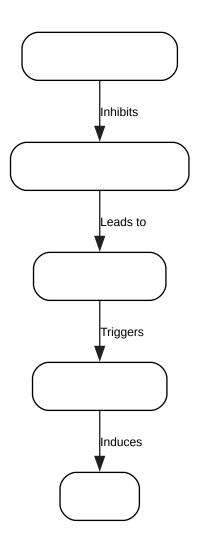
Compound	Nicotinamide Substituent	N-Phenyl Substituent	Caspase Activation EC50 (µM)	Growth Inhibition GI50 (μΜ)
Screening Hit	Н	4-methoxy-2- nitrophenyl	~1.6	>10
Optimized Lead	6-methyl	4-ethoxy-2- nitrophenyl	0.082	0.21

Data is illustrative and based on trends reported in the literature.

Signaling Pathway

These compounds have been found to inhibit microtubule polymerization in vitro. Inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn triggers the intrinsic apoptosis pathway, characterized by the activation of caspases.





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Proposed Apoptosis Induction Pathway.

Conclusion

While specific research on the structure-activity relationship of S-substituted 6-mercapto-N-phenyl-nicotinamides is currently limited, the extensive studies on related nicotinamide derivatives provide valuable insights. The examples of 6-phenylnicotinamides, N-(thiophen-2-yl) nicotinamides, and other N-phenyl nicotinamides demonstrate that modifications to the 6-position of the nicotinamide ring and the N-phenyl substituent are critical for modulating biological activity. These findings offer a strong starting point for the rational design and synthesis of novel S-substituted 6-mercapto-N-phenyl-nicotinamides as potential therapeutic agents. Further research is warranted to explore the specific contributions of the 6-mercapto and S-substituents to the pharmacological profile of this promising, yet underexplored, chemical space.



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References

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